molecular formula C21H24N2O5 B11438368 1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone

1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone

Cat. No.: B11438368
M. Wt: 384.4 g/mol
InChI Key: WAQWTFAUEUAHMP-UHFFFAOYSA-N
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Description

1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone is a piperazine-based compound featuring a 3,4-dimethoxybenzoyl group attached to the piperazine ring and a phenoxyethanone moiety. Its molecular formula is C₂₁H₂₂N₂O₅, with a molecular weight of 382.4 g/mol. The 3,4-dimethoxybenzoyl substituent contributes to its lipophilicity, while the phenoxyethanone group may influence its pharmacokinetic properties. Piperazine derivatives are widely explored for their biological activities, including enzyme inhibition and CNS targeting .

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone

InChI

InChI=1S/C21H24N2O5/c1-26-18-9-8-16(14-19(18)27-2)21(25)23-12-10-22(11-13-23)20(24)15-28-17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3

InChI Key

WAQWTFAUEUAHMP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-PHENOXYETHAN-1-ONE typically involves the following steps:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituents on Piperazine Molecular Weight (g/mol) Biological Activity Key Differences Reference
Target Compound :
1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone
3,4-Dimethoxybenzoyl 382.4 Not explicitly reported (assumed enzyme inhibition based on analogs) Baseline for comparison
1-[4-(1H-Indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone Indol-3-ylmethyl 347.4 50.1% inhibition of butyrylcholinesterase at 100 µM Replacement of dimethoxybenzoyl with indole; lower molecular weight and oxygen content
1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone Naphthalen-1-ylmethyl 360.5 Not reported Naphthalene increases hydrophobicity vs. dimethoxybenzoyl
MK47 (2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone) Thiophen-2-yl and trifluoromethylphenyl 312.4* (exact MW not provided) Synthetic yield: 82% Trifluoromethyl enhances metabolic stability; thiophene alters electronic properties
1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one 4-Methylbenzothiazolyl 365.5 Not reported Benzothiazole introduces heterocyclic rigidity; propanone vs. ethanone chain
UDO (Pyridine-based CYP51 inhibitor) Pyridinyl and trifluoromethylphenyl ~313–534 (varies) Anti-Trypanosoma cruzi activity Targets parasitic CYP51 enzyme; lacks phenoxyethanone group

*Molecular weight estimated from synthesis data.

Key Structural Variations and Implications

Substituent Effects on Piperazine: Electron-Withdrawing Groups (e.g., trifluoromethyl in MK47 ): Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets. Methoxy Groups (target compound): Improve solubility compared to purely hydrophobic substituents but may reduce membrane permeability.

Ethanone vs. Propanone Chains: The phenoxyethanone group in the target compound and analogs (e.g., ) provides a ketone moiety that may interact with enzyme active sites. Propanone derivatives (e.g., ) introduce additional flexibility, altering binding kinetics.

Biological Activity Trends :

  • Compounds with bulky aromatic groups (naphthalene, benzothiazole) show unquantified but hypothesized CNS activity due to increased lipophilicity.
  • Enzyme Inhibition : The indole-containing analog demonstrated cholinesterase inhibition , suggesting the target compound may share similar activity if tested.

Biological Activity

1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 3,4-dimethoxybenzoyl group and a phenoxyethanone moiety. The molecular formula is C24H30N2O4C_{24}H_{30}N_{2}O_{4}, and it has a molecular weight of approximately 402.52 g/mol. Its structural representation is as follows:

IUPAC Name 1[4(3,4Dimethoxybenzoyl)piperazin1yl]2phenoxyethanone\text{IUPAC Name }this compound

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Intermediate : The piperazine ring is synthesized or obtained from commercial sources.
  • Substitution with 3,4-Dimethoxybenzoyl Group : The piperazine intermediate is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine.
  • Phenoxy Group Addition : The final step includes the reaction of the substituted piperazine with phenoxyacetic acid derivatives to yield the target compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. It is hypothesized that the piperazine ring allows for high-affinity binding to these targets, potentially leading to inhibition or modulation of their activity.

Potential Targets:

  • Neurotransmitter Receptors : It may exhibit effects on serotonin or dopamine receptors, influencing mood and cognition.
  • Enzymatic Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, which may have implications in conditions such as cancer or neurodegenerative diseases.

Anticonvulsant Activity

A study investigated the anticonvulsant properties of related compounds containing piperazine structures. These compounds were screened against maximal electroshock seizure (MES) models in male Wistar rats. Results indicated that certain derivatives exhibited significant anticonvulsant activity comparable to standard medications like phenytoin .

Anticancer Properties

Research has also suggested that compounds similar to this compound may possess anticancer properties. For instance, derivatives were shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantSignificant seizure protection
AnticancerInduction of apoptosis in cancer cells
Neurotransmitter ModulationPotential effects on mood and cognition

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